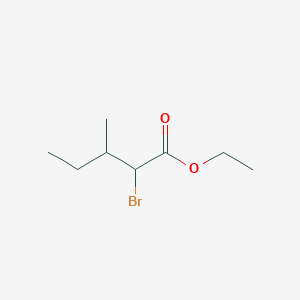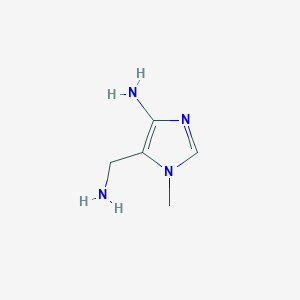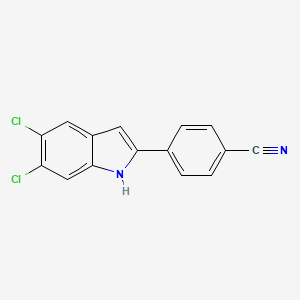
2-(2-Phenylethyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenylethyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a propane chain, with a phenylethyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diethyl phenyl substituted malonates using lithium aluminum hydride. This method, however, is costly and hazardous . An alternative method involves the oxidation of phenyl substituted benzaldehyde oximes to phenyl substituted nitromethylbenzenes using peracetic acid, followed by reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .
Industrial Production Methods
Industrial production of 2-(2-phenylethyl)propane-1,3-diol typically involves more economical and less hazardous procedures. One such method includes the catalytic hydrogenation of benzaldoximes converted by oxidation to methoxy- and benzyloxynitromethylbenzenes .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-phenylethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-phenylethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-phenylethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,3-diol: Lacks the phenylethyl group, making it less hydrophobic.
2-phenyl-1,3-propanediol: Similar structure but different substitution pattern.
Uniqueness
2-(2-phenylethyl)propane-1,3-diol is unique due to the presence of both hydroxyl groups and a phenylethyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clave InChI |
CNSSIRNAFSJOFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B13873484.png)
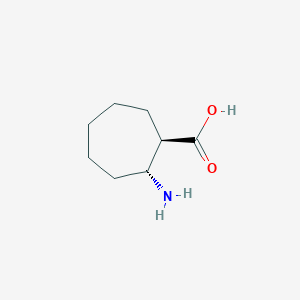
![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
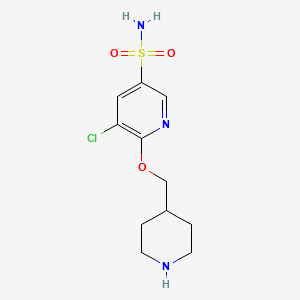
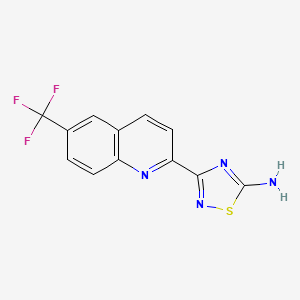
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
